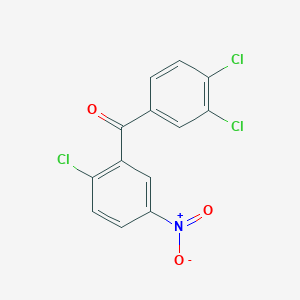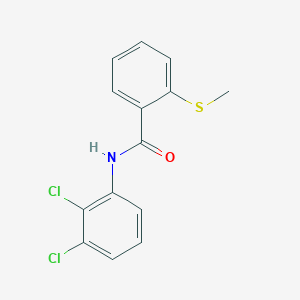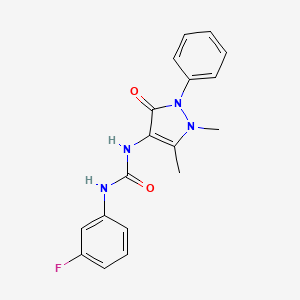
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including chlorination, condensation, elimination, reduction, and bromination reactions. These processes lead to the formation of novel compounds with potential biological activities. For example, a novel non-peptide CCR5 antagonist was synthesized through a process involving the preparation of intermediates from 1-chloro-4-(chloromethyl)benzene and further reactions (Bi, 2014). Additionally, synthesis efforts have led to derivatives with significant anti-acetylcholinesterase activity, highlighting the chemical versatility and potential of these compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis. These methods elucidate the structures of newly synthesized compounds, providing insights into their potential interactions and activities (Desai, Makwana, & Senta, 2016). X-ray crystallography has also been utilized to determine the crystal structures of related compounds, offering detailed insights into their molecular geometries (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their ability to undergo various reactions, contributing to their versatility in synthetic chemistry and potential biological applications. The synthesis pathways often involve intermediate stages that lead to the formation of complex structures with specific chemical properties (Li, 2012).
Propiedades
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-5-4-15(18(23)21-13-14-6-8-20-9-7-14)12-17(16)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLITLHIWSXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]phosphonate](/img/structure/B5197460.png)

![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)

![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![(2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-isopropyl-4-methylpiperazine](/img/structure/B5197494.png)


![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)